molecular formula C9H10N4O4 B13588262 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid

2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid

Cat. No.: B13588262
M. Wt: 238.20 g/mol
InChI Key: ZGLJOKQDPBORNH-UHFFFAOYSA-N
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Description

2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid is a complex organic compound with a molecular weight of 238.2 g/mol It is characterized by the presence of an imidazo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyrimidine ring system . Subsequent functionalization steps introduce the carbamoyl and acetic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use automated synthesis equipment and stringent reaction control to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or modulating receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}propanoic acid
  • 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}butanoic acid

Uniqueness

2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications .

Properties

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

2-(8-carbamoyl-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C9H10N4O4/c10-7(16)6-8-12-9(17)4(1-5(14)15)2-13(8)3-11-6/h3-4H,1-2H2,(H2,10,16)(H,12,17)(H,14,15)

InChI Key

ZGLJOKQDPBORNH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C(N=CN21)C(=O)N)CC(=O)O

Origin of Product

United States

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